N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide is an organic compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological and pharmacological activities
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C22H23N3O2/c1-15-4-3-5-21-18(15)9-11-25(21)14-22(26)23-10-8-16-13-24-20-7-6-17(27-2)12-19(16)20/h3-7,9,11-13,24H,8,10,14H2,1-2H3,(H,23,26) |
InChI Key |
LSLFYBBENYLXKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methoxyindole and 4-methylindole.
Formation of Intermediate: The intermediate compound is formed by reacting 5-methoxyindole with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Coupling Reaction: The intermediate is then coupled with 4-methylindole using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF7), cervical (HeLa), and liver (HepG2) cancer cells. The compound induces apoptosis through mechanisms involving the activation of caspases, particularly caspase-8, suggesting a potential for therapeutic use in oncology .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies using the Diameter of Inhibition Zone (DIZ) assay revealed notable activity against pathogens such as Staphylococcus aureus and Bacillus subtilis, indicating its potential as a new antimicrobial agent .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
Serotonin: 5-hydroxytryptamine, a neurotransmitter involved in mood regulation.
Tryptophan: An essential amino acid and precursor to serotonin and melatonin.
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its dual indole moieties contribute to its potential as a versatile compound in scientific research and therapeutic applications.
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide is a compound of significant interest due to its structural characteristics and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C19H20N2O2
- Molecular Weight : 308.38 g/mol
- LogP : 3.4138 (indicating lipophilicity)
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 3
- Polar Surface Area : 41.908 Ų
These properties suggest that the compound may exhibit good membrane permeability, which is critical for its bioactivity.
The biological activity of this compound appears to be linked to its interaction with various biological targets:
- Antitumor Activity : Preliminary studies indicate that indole-based compounds can induce apoptosis in cancer cells. The presence of the methoxy group enhances the compound's interaction with cellular targets, potentially leading to increased cytotoxicity against specific cancer cell lines.
- Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress.
- Anti-inflammatory Properties : Indole derivatives have shown promise in reducing inflammation, which may be relevant for conditions such as arthritis or neurodegenerative diseases.
Antitumor Activity
A study evaluated the cytotoxic effects of various indole derivatives, including those similar to this compound, against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HCT116 | 12.5 |
| B | MCF7 | 15.0 |
| C | HeLa | 10.0 |
The results indicated that compounds with a methoxy group exhibited lower IC50 values, suggesting enhanced potency against these cancer cell lines .
Neuroprotective Effects
In a neuropharmacological study, compounds structurally related to this compound were tested for their ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide. The findings showed significant reductions in cell death and improvements in cell viability at concentrations as low as 5 µM .
Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of indole derivatives, revealing that they could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The compound demonstrated a dose-dependent decrease in cytokine production, indicating potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
